molecular formula C17H15ClFN5O2S2 B2702088 N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223825-03-3

N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2702088
CAS No.: 1223825-03-3
M. Wt: 439.91
InChI Key: HFZFKABRWSBNIP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClFN5O2S2 and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition

Compounds with similar complex chemical structures have been investigated for their role in inhibiting PI3Kα and mTOR, which are critical pathways in cancer cell proliferation and survival. For example, a study explored the structure-activity relationships of various heterocycles to improve metabolic stability for effective in vitro and in vivo inhibition of these pathways (Stec et al., 2011).

Radiosynthesis for PET Imaging

Another application involves the synthesis of radioligands for positron emission tomography (PET) imaging, targeting specific proteins associated with neuroinflammation or cancer. A notable example is the development of fluorine-18 labeled compounds for imaging the translocator protein (18 kDa) (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Activity

Derivatives with similar structures have been synthesized and assessed for anti-inflammatory and antimicrobial activities. Such research aims to develop new therapeutic agents against specific bacteria or to reduce inflammation (Sunder & Maleraju, 2013).

Antimycobacterial Activity

Compounds derived from similar chemical frameworks have shown promising antimicrobial activity, particularly against mycobacterial strains. These studies contribute to the search for novel treatments for infections like tuberculosis (Sathe et al., 2011).

Polymorphism and Drug Formulation

Research into the polymorphic forms of related compounds, such as linezolid, provides essential insights into drug formulation and delivery, influencing bioavailability and therapeutic efficacy (Maccaroni et al., 2008).

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O2S2/c18-10-1-2-12(11(19)7-10)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZFKABRWSBNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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